molecular formula C20H17FN4O2S B3398042 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole CAS No. 1021230-02-3

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B3398042
CAS No.: 1021230-02-3
M. Wt: 396.4 g/mol
InChI Key: DFYQUNFTSTXWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a 3-fluorophenyl group at position 1 and a methyl group at position 3. The thiazole ring at position 4 is further substituted with a 3,4-dimethoxyphenyl moiety. This structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in antimicrobial and anticancer research. The presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms may influence its reactivity and binding affinity to biological targets .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c1-12-19(23-24-25(12)15-6-4-5-14(21)10-15)20-22-16(11-28-20)13-7-8-17(26-2)18(9-13)27-3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYQUNFTSTXWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H18F N5 O2 S
  • Molecular Weight : 373.44 g/mol
  • Chemical Structure : The compound features a triazole ring linked to a thiazole moiety and two aromatic substituents.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In studies involving various cancer cell lines, compounds structurally related to our target have shown IC50 values in the nanomolar range against human breast cancer (MCF-7) and lung cancer (A549) cells. A related compound demonstrated an IC50 of 0.86 µM against CDK1, suggesting potential for cell cycle inhibition .
Cell LineCompound TypeIC50 (µM)
MCF-7Triazole0.86
A549Thiazole0.52

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Kinase Activity : Many thiazole and triazole derivatives inhibit kinases involved in cell proliferation pathways, such as MEK/ERK signaling. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial and Antifungal Activity : Studies have reported that thiazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .
MicroorganismMIC (µg/mL)
Staphylococcus aureus≤0.25
Candida albicans≤0.25

Case Study 1: Anticancer Efficacy

In a study published by MDPI, a structurally similar compound was tested against multiple cancer types using the NCI-60 cell panel. The results indicated a broad spectrum of cytotoxicity with GI50 values ranging from 1.4 to 4.2 µM across different cell lines . This supports the hypothesis that our target compound may exhibit similar or enhanced efficacy.

Case Study 2: Antimicrobial Testing

A comparative study on thiazole derivatives demonstrated that compounds with similar functional groups had potent activity against both bacterial and fungal strains. The study highlighted the importance of the thiazole ring in enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Triazoles have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting tumor growth through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
  • Case Study : A study demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective dose-response relationships .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Mechanism of Action : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.
  • Case Study : In vitro studies showed that the compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anti-inflammatory Effects

Research indicates that triazole derivatives can modulate inflammatory pathways:

  • Mechanism of Action : The compound may inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines.
  • Case Study : Experimental models of inflammation demonstrated that treatment with this compound led to significant reductions in edema and inflammatory markers in rats .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Modifications to the phenyl and thiazole rings can enhance biological activity:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring is associated with increased lipophilicity and improved cellular uptake.
  • Fluorine Substitution : The incorporation of fluorine enhances metabolic stability and can improve binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The target compound belongs to a broader class of triazole-thiazole hybrids. Key structural analogues include:

Table 1: Substituent Variations in Triazole-Thiazole Hybrids
Compound Name Triazole Substituents Thiazole Substituents Key Functional Groups Reference
Target Compound 3-Fluorophenyl, 5-methyl 3,4-Dimethoxyphenyl Methoxy, Fluorine
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) 4-Fluorophenyl, 5-methyl 4-Chlorophenyl Chlorine, Fluorine
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) 4-Fluorophenyl, 5-methyl 4-Fluorophenyl Fluorine (multiple positions)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Acetamide-linked benzodiazole 4-Fluorophenyl Fluorine, Acetamide

Key Observations :

  • Halogen vs. Methoxy Substitutions: Compounds 4 and 5 () replace the 3,4-dimethoxyphenyl group with halogens (Cl, F).
  • Biological Activity : The chloro-substituted compound 4 exhibits antimicrobial activity, while methoxy-rich analogues (like the target compound) may show enhanced solubility and metabolic stability due to the electron-donating methoxy groups .

Crystallographic and Conformational Comparisons

Table 2: Structural and Crystallographic Data
Compound Name Crystal System Space Group Planarity Deviation Intermolecular Interactions Reference
Target Compound Not reported Assumed planar Predicted π-π stacking (methoxy groups)
Compound 4 Triclinic P¯1 Non-planar (fluorophenyl perpendicular) Halogen bonding (Cl···π)
Compound 5 Triclinic P¯1 Non-planar (fluorophenyl perpendicular) Br···π interactions

Key Findings :

  • Isostructurality : Compounds 4 and 5 are isostructural, with slight adjustments in crystal packing to accommodate Cl vs. Br substituents. This suggests that the target compound’s 3,4-dimethoxyphenyl group may induce distinct packing due to bulkier substituents .
  • Conformational Flexibility : The fluorophenyl group in 4 and 5 adopts a perpendicular orientation relative to the triazole-thiazole plane, likely influencing target binding .

Key Insights :

  • Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound may enhance membrane permeability compared to halogenated analogues, as seen in similar triazole derivatives .
  • Fluorine Impact : The 3-fluorophenyl group may improve metabolic stability and target affinity, akin to fluorinated antiviral agents in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.